Sotrastaurin

Content Navigation

CAS Number

Product Name

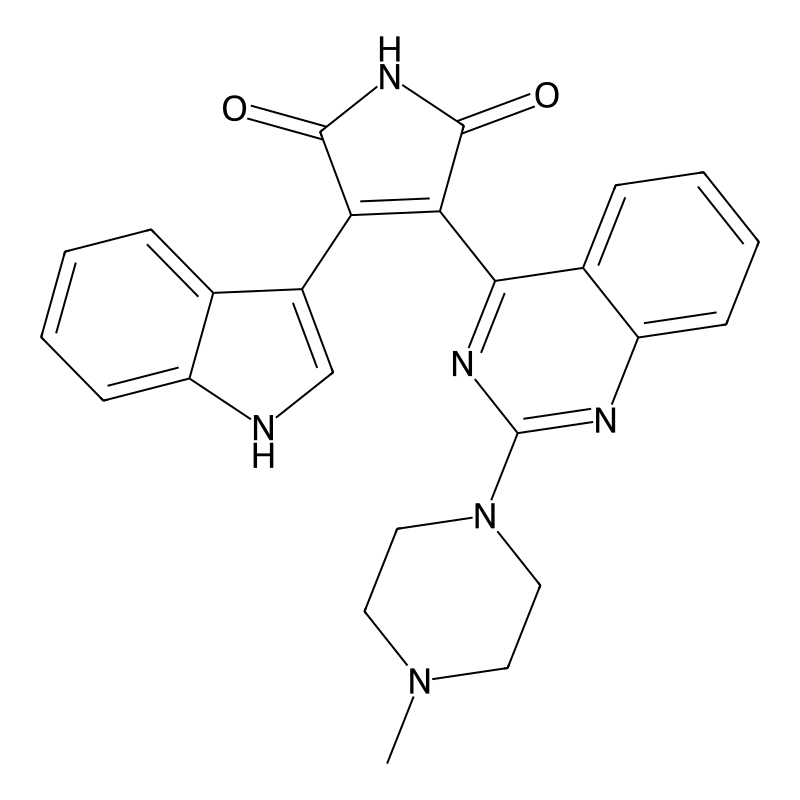

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Sotrastaurin (CAS 425637-18-9), also known as AEB071, is an orally active, synthetic small-molecule pan-protein kinase C (PKC) inhibitor. Characterized by its high affinity for classical and novel PKC isoforms—most notably PKCθ (Ki = 0.22 nM)—it functions by competitively binding to the ATP active site. In procurement contexts, Sotrastaurin is prioritized for its ≥98% HPLC purity, stable powder form, and reliable solubility in DMSO (2 mg/mL), making it a standardized reagent for high-throughput screening, formulation development, and in vitro studies of T-cell activation and uveal melanoma. Unlike broad-spectrum kinase inhibitors, its highly defined selectivity profile ensures reproducible modulation of the PKC/NF-κB and PKC/ERK1/2 pathways without confounding off-target effects.

Substituting Sotrastaurin with other kinase inhibitors often compromises assay integrity and experimental reproducibility. Broad-spectrum agents like staurosporine exhibit extreme promiscuity across the kinome, leading to high baseline cytotoxicity and confounding data in pathway-specific assays. Conversely, isoform-restricted inhibitors such as enzastaurin (PKCβ-selective) lack the pan-PKC efficacy required to fully suppress early T-cell activation or inhibit GNAQ-mutant melanoma proliferation. Furthermore, attempting to substitute Sotrastaurin with standard-of-care calcineurin inhibitors (e.g., cyclosporine A) fundamentally alters the mechanism of action, failing to provide the calcineurin-independent pathway modulation necessary for developing nephrotoxicity-sparing regimens [1]. Procurement must therefore specify Sotrastaurin when pan-PKC coverage, high cell viability, and calcineurin-independent immunosuppression are strict protocol requirements.

Kinase Selectivity and Off-Target Avoidance

Sotrastaurin demonstrates exceptional selectivity for PKC isoforms, exhibiting sub-nanomolar to low-nanomolar Ki values (e.g., 0.22 nM for PKCθ) while remaining largely inactive against a panel of 32 non-PKC kinases at 10 μM ATP concentrations. In contrast, the generic benchmark staurosporine is highly promiscuous, potently inhibiting PKA, PKG, and CaMKII alongside PKC [1]. This strict selectivity profile prevents the confounding off-target phosphorylation blockade that frequently invalidates data derived from staurosporine-treated cell models.

| Evidence Dimension | Non-PKC Kinase Inhibition Profile |

| Target Compound Data | Sotrastaurin: Inactive against 32 non-PKC kinases at 10 μM ATP. |

| Comparator Or Baseline | Staurosporine: Potent inhibition across multiple kinase families (PKA, PKG, S6K). |

| Quantified Difference | >100-fold greater selectivity for PKC over non-PKC kinases. |

| Conditions | Cell-free kinase profiling assays at 10 μM ATP. |

Procurement of Sotrastaurin is essential for researchers requiring isolated PKC pathway modulation without the cytotoxic and confounding off-target effects of staurosporine.

Isoform-Specific Potency for T-Cell and Melanoma Models

For applications requiring comprehensive PKC blockade, Sotrastaurin provides potent pan-PKC inhibition, particularly against PKCθ (Ki = 0.22 nM) and PKCα (Ki = 0.95 nM). Enzastaurin, a frequently considered alternative, is highly selective for PKCβ (IC50 = 6 nM) but exhibits a 6- to 20-fold drop in selectivity against PKCα and PKCε . Consequently, enzastaurin is insufficient for models dependent on PKCθ-mediated T-cell activation or pan-PKC-driven uveal melanoma proliferation, making Sotrastaurin the mandatory selection for these specific pathways.

| Evidence Dimension | PKC Isoform Binding Affinity (Ki / IC50) |

| Target Compound Data | Sotrastaurin: PKCθ Ki = 0.22 nM; PKCα Ki = 0.95 nM. |

| Comparator Or Baseline | Enzastaurin: PKCβ IC50 = 6 nM, with significantly weaker affinity for α/ε isoforms. |

| Quantified Difference | ~27-fold higher potency for PKCθ compared to enzastaurin's primary target affinity. |

| Conditions | Cell-free enzymatic assays. |

Buyers must select Sotrastaurin over enzastaurin when the experimental or therapeutic model relies on PKCθ or pan-PKC inhibition rather than isolated PKCβ blockade.

Cellular Assay Viability and Cytotoxicity Window

In extended cellular assays, the viability of the host cell line is a critical parameter for reproducible data collection. Sotrastaurin exhibits a highly favorable cytotoxicity profile, with a 50% cytotoxicity concentration (CC50) of 50.77 μM in human Huh7 cells. In direct comparison, the alternative pan-PKC inhibitor Go 6983 demonstrates a CC50 of 24.95 μM under identical conditions [1]. This enhanced tolerability provides a significantly wider experimental window for high-concentration dosing without inducing non-specific cell death.

| Evidence Dimension | 50% Cytotoxicity Concentration (CC50) |

| Target Compound Data | Sotrastaurin: CC50 = 50.77 μM. |

| Comparator Or Baseline | Go 6983: CC50 = 24.95 μM. |

| Quantified Difference | 2.03-fold higher concentration required to induce 50% cytotoxicity. |

| Conditions | Human Huh7 cells, 24-hour CCK8 cell viability assay. |

A wider cytotoxicity window ensures that observed phenotypic changes are driven by specific target engagement rather than generalized compound toxicity, improving assay reliability.

Formulation Compatibility and Handling Reproducibility

For industrial and high-throughput laboratory workflows, lot-to-lot consistency and processability are paramount. Sotrastaurin is supplied as a high-purity (≥98% HPLC) synthetic powder that yields a clear solution in DMSO at 2 mg/mL . This predictable solubility profile is more reliable than naturally derived PKC inhibitors, such as hispidin or crude botanical extracts, which suffer from variable purity, complex handling requirements, and inconsistent dissolution rates. The standardized physical properties of Sotrastaurin facilitate seamless integration into automated liquid handling systems and complex formulation matrices.

| Evidence Dimension | Purity and Dissolution Reliability |

| Target Compound Data | Sotrastaurin: ≥98% HPLC purity, clear dissolution in DMSO at 2 mg/mL. |

| Comparator Or Baseline | Naturally derived PKC inhibitors (e.g., hispidin): Variable purity and complex, unpredictable solubility. |

| Quantified Difference | Guaranteed ≥98% purity with standardized solvent compatibility versus batch-dependent variability. |

| Conditions | Standard laboratory preparation and automated liquid handling. |

Procurement teams prioritize Sotrastaurin to eliminate batch-to-batch variability and ensure seamless processability in high-throughput screening and formulation workflows.

T-Cell Activation and Immunosuppression Assays

Due to its potent, calcineurin-independent inhibition of PKCθ, Sotrastaurin is a highly effective choice for evaluating early T-cell activation, cytokine production (IL-2), and proliferation in CNI-free in vitro and in vivo models [1].

Uveal Melanoma and DLBCL Oncology Modeling

Its specific ability to block PKC/ERK1/2 and PKC/NF-κB pathways makes it a critical reagent for studying tumor regression in GNAQ/GNA11-mutant uveal melanoma and CD79-mutant diffuse large B-cell lymphoma (DLBCL) [2].

High-Throughput Kinase Screening Baselines

The compound's exceptional purity (≥98%), reliable DMSO solubility, and lack of off-target kinase activity establish it as a reliable reference standard for pan-PKC inhibition in automated drug discovery pipelines .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

KEGG Target based Classification of Drugs

Serine/threonine kinases

AGC group

PRKCE [HSA:5581] [KO:K18050]

Other CAS

Wikipedia

Dates

2: Yamashita K, Todo S. Sotrastaurin, a new selective protein kinase C inhibitor, on the way. Transplantation. 2012 Jan 27;93(2):146-7. PubMed PMID: 22129763.

3: Merani S, McCall M, Pawlick RL, Edgar RL, Davis J, Toso C, Emamaullee JA, Kin T, Shapiro AM. AEB071 (sotrastaurin) does not exhibit toxic effects on human islets in vitro, nor after transplantation into immunodeficient mice. Islets. 2011 Nov-Dec;3(6):338-43. Epub 2011 Nov 1. PubMed PMID: 21934354.

4: von Hahn T, Schulze A, Chicano Wust I, Heidrich B, Becker T, Steinmann E, Helfritz FA, Rohrmann K, Urban S, Manns MP, Pietschmann T, Ciesek S. The novel immunosuppressive protein kinase C inhibitor sotrastaurin has no pro-viral effects on the replication cycle of hepatitis B or C virus. PLoS One. 2011;6(9):e24142. Epub 2011 Sep 1. PubMed PMID: 21909416; PubMed Central PMCID: PMC3164709.

5: Kamo N, Shen XD, Ke B, Busuttil RW, Kupiec-Weglinski JW. Sotrastaurin, a protein kinase C inhibitor, ameliorates ischemia and reperfusion injury in rat orthotopic liver transplantation. Am J Transplant. 2011 Nov;11(11):2499-507. doi: 10.1111/j.1600-6143.2011.03700.x. Epub 2011 Aug 30. PubMed PMID: 21883905.

6: Fang YH, Joo DJ, Lim BJ, Huh KH, Kim MS, Suh H, Kim YS. The effects of AEB071 (sotrastaurin) with tacrolimus on rat heterotopic cardiac allograft rejection and survival. J Surg Res. 2011 Nov;171(1):e133-7. Epub 2011 Jul 21. PubMed PMID: 21816421.

7: Wagner J, von Matt P, Faller B, Cooke NG, Albert R, Sedrani R, Wiegand H, Jean C, Beerli C, Weckbecker G, Evenou JP, Zenke G, Cottens S. Structure-activity relationship and pharmacokinetic studies of sotrastaurin (AEB071), a promising novel medicine for prevention of graft rejection and treatment of psoriasis. J Med Chem. 2011 Sep 8;54(17):6028-39. Epub 2011 Aug 8. PubMed PMID: 21797275.

8: Getts DR, Shankar S, Chastain EM, Martin A, Getts MT, Wood K, Miller SD. Current landscape for T-cell targeting in autoimmunity and transplantation. Immunotherapy. 2011 Jul;3(7):853-70. Review. PubMed PMID: 21751954.

9: Hoogduijn MJ, Roemeling-van Rhijn M, Korevaar SS, Engela AU, Weimar W, Baan CC. Immunological aspects of allogeneic and autologous mesenchymal stem cell therapies. Hum Gene Ther. 2011 Dec;22(12):1587-91. Epub 2011 Aug 10. PubMed PMID: 21732766.

10: Silva HT Jr, Felipe CR, Abbud-Filho M, Garcia V, Medina-Pestana JO. The emerging role of Brazil in clinical trial conduct for transplantation. Am J Transplant. 2011 Jul;11(7):1368-75. doi: 10.1111/j.1600-6143.2011.03564.x. Epub 2011 Jun 10. Review. PubMed PMID: 21668630.

11: Meier-Kriesche HU, Kaplan B. The search for CNI-free immunosuppression: no free lunch. Am J Transplant. 2011 Jul;11(7):1355-6. doi: 10.1111/j.1600-6143.2011.03541.x. Epub 2011 May 12. PubMed PMID: 21564526.

12: Friman S, Arns W, Nashan B, Vincenti F, Banas B, Budde K, Cibrik D, Chan L, Klempnauer J, Mulgaonkar S, Nicholson M, Wahlberg J, Wissing KM, Abrams K, Witte S, Woodle ES. Sotrastaurin, a novel small molecule inhibiting protein-kinase C: randomized phase II study in renal transplant recipients. Am J Transplant. 2011 Jul;11(7):1444-55. doi: 10.1111/j.1600-6143.2011.03538.x. Epub 2011 May 12. PubMed PMID: 21564523.

13: Kahan BD. Frontiers in immunosuppression. Transplant Proc. 2011 Apr;43(3):822-5. PubMed PMID: 21486607.

14: Naylor TL, Tang H, Ratsch BA, Enns A, Loo A, Chen L, Lenz P, Waters NJ, Schuler W, Dörken B, Yao YM, Warmuth M, Lenz G, Stegmeier F. Protein kinase C inhibitor sotrastaurin selectively inhibits the growth of CD79 mutant diffuse large B-cell lymphomas. Cancer Res. 2011 Apr 1;71(7):2643-53. Epub 2011 Feb 15. PubMed PMID: 21324920.

15: Kovarik JM, Steiger JU, Grinyo JM, Rostaing L, Arns W, Dantal J, Proot P, Budde K; Sotrastaurin Renal Transplant Study Group. Pharmacokinetics of sotrastaurin combined with tacrolimus or mycophenolic acid in de novo kidney transplant recipients. Transplantation. 2011 Feb 15;91(3):317-22. PubMed PMID: 21157403.

16: Matz M, Naik M, Mashreghi MF, Glander P, Neumayer HH, Budde K. Evaluation of the novel protein kinase C inhibitor sotrastaurin as immunosuppressive therapy after renal transplantation. Expert Opin Drug Metab Toxicol. 2011 Jan;7(1):103-13. Epub 2010 Dec 8. Review. PubMed PMID: 21142580.

17: Kovarik JM, Neuhaus P, Cillo U, Weber M, Stitah S, Gatlik E, Meiser K, Slade A. Sotrastaurin single-dose pharmacokinetics in de novo liver transplant recipients. Transpl Int. 2011 Mar;24(3):276-83. doi: 10.1111/j.1432-2277.2010.01196.x. Epub 2010 Dec 7. PubMed PMID: 21134243.

18: Kovarik JM, Slade A. Overview of sotrastaurin clinical pharmacokinetics. Ther Drug Monit. 2010 Oct;32(5):540-3. Review. PubMed PMID: 20683390.

19: Kovarik JM, Stitah S, Slade A, Vitaliti A, Straube F, Grenet O, Winter S, Sfikas N, Seiberling M. Sotrastaurin and cyclosporine drug interaction study in healthy subjects. Biopharm Drug Dispos. 2010 Jul;31(5-6):331-9. PubMed PMID: 20578209.

20: Fang YH, Joo DJ, Lim BJ, Kim JY, Kim MS, Jeong HJ, Kim YS. AEB-071 versus tacrolimus monotherapy to prevent acute cardiac allograft rejection in the rat: a preliminary report. Transplant Proc. 2010 Apr;42(3):976-9. PubMed PMID: 20430219.

21: Cooper JE, Wiseman AC. Novel immunosuppressive agents in kidney transplantation. Clin Nephrol. 2010 May;73(5):333-43. Review. PubMed PMID: 20420793.

22: Kovarik JM, Stitah S, Slade A, Vitaliti A, Straube F, Grenet O, Winter S, Sfikas N, Seiberling M. Sotrastaurin and tacrolimus coadministration: effects on pharmacokinetics and biomarker responses. J Clin Pharmacol. 2010 Nov;50(11):1260-6. Epub 2010 Apr 12. PubMed PMID: 20386017.

23: Kovarik JM, Bartlett M, Rordorf C, Antunes MC, Winter S, Marbach P, van Marle S. Sotrastaurin and everolimus pharmacokinetics after single-dose coadministration. Int J Clin Pharmacol Ther. 2010 Feb;48(2):103-8. PubMed PMID: 20137762.

24: Mariat C. [The new drugs in development for kidney transplantation]. Nephrol Ther. 2009 Dec;5 Suppl 6:S400-4. French. PubMed PMID: 20129453.

25: Budde K, Sommerer C, Becker T, Asderakis A, Pietruck F, Grinyo JM, Rigotti P, Dantal J, Ng J, Barten MJ, Weber M. Sotrastaurin, a novel small molecule inhibiting protein kinase C: first clinical results in renal-transplant recipients. Am J Transplant. 2010 Mar;10(3):571-81. Epub 2010 Jan 29. PubMed PMID: 20121745.

26: Matz M, Weber U, Mashreghi MF, Lorkowski C, Ladhoff J, Kramer S, Neumayer HH, Budde K. Effects of the new immunosuppressive agent AEB071 on human immune cells. Nephrol Dial Transplant. 2010 Jul;25(7):2159-67. Epub 2010 Jan 25. PubMed PMID: 20100729.

27: Weckbecker G, Pally C, Beerli C, Burkhart C, Wieczorek G, Metzler B, Morris RE, Wagner J, Bruns C. Effects of the novel protein kinase C inhibitor AEB071 (Sotrastaurin) on rat cardiac allograft survival using single agent treatment or combination therapy with cyclosporine, everolimus or FTY720. Transpl Int. 2010 May 1;23(5):543-52. Epub 2009 Dec 9. PubMed PMID: 20003043.

28: Sommerer C, Zeier M. AEB071--a promising immunosuppressive agent. Clin Transplant. 2009 Dec;23 Suppl 21:15-8. Review. PubMed PMID: 19930311.

29: Verkaar F, Blankesteijn WM, Smits JF, Zaman GJ. beta-Galactosidase enzyme fragment complementation for the measurement of Wnt/beta-catenin signaling. FASEB J. 2010 Apr;24(4):1205-17. Epub 2009 Nov 25. PubMed PMID: 19940259.

30: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Sep;31(7):463-93. PubMed PMID: 19907722.

31: Manicassamy S. Sotrastaurin, a protein kinase C inhibitor for the prevention of transplant rejection and treatment of psoriasis. Curr Opin Investig Drugs. 2009 Nov;10(11):1225-35. Review. PubMed PMID: 19876790.

32: Wagner J, von Matt P, Sedrani R, Albert R, Cooke N, Ehrhardt C, Geiser M, Rummel G, Stark W, Strauss A, Cowan-Jacob SW, Beerli C, Weckbecker G, Evenou JP, Zenke G, Cottens S. Discovery of 3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione (AEB071), a potent and selective inhibitor of protein kinase C isotypes. J Med Chem. 2009 Oct 22;52(20):6193-6. PubMed PMID: 19827831.

33: Kovarik JM, Huang HL, Slade A, Sfikas N, Chandler PA. The effect on sotrastaurin pharmacokinetics of strong CYP3A inhibition by ketoconazole. Br J Clin Pharmacol. 2009 Sep;68(3):381-5. PubMed PMID: 19740395; PubMed Central PMCID: PMC2766477.

34: Evenou JP, Wagner J, Zenke G, Brinkmann V, Wagner K, Kovarik J, Welzenbach KA, Weitz-Schmidt G, Guntermann C, Towbin H, Cottens S, Kaminski S, Letschka T, Lutz-Nicoladoni C, Gruber T, Hermann-Kleiter N, Thuille N, Baier G. The potent protein kinase C-selective inhibitor AEB071 (sotrastaurin) represents a new class of immunosuppressive agents affecting early T-cell activation. J Pharmacol Exp Ther. 2009 Sep;330(3):792-801. Epub 2009 Jun 2. PubMed PMID: 19491325.

35: Vincenti F, Kirk AD. What's next in the pipeline. Am J Transplant. 2008 Oct;8(10):1972-81. Review. PubMed PMID: 18828764.

36: Skvara H, Dawid M, Kleyn E, Wolff B, Meingassner JG, Knight H, Dumortier T, Kopp T, Fallahi N, Stary G, Burkhart C, Grenet O, Wagner J, Hijazi Y, Morris RE, McGeown C, Rordorf C, Griffiths CE, Stingl G, Jung T. The PKC inhibitor AEB071 may be a therapeutic option for psoriasis. J Clin Invest. 2008 Sep;118(9):3151-9. PubMed PMID: 18688284; PubMed Central PMCID: PMC2496962.

37: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 Apr;30(3):231-51. PubMed PMID: 18597009.

Explore Compound Types